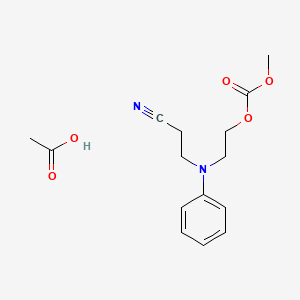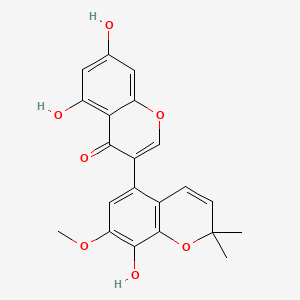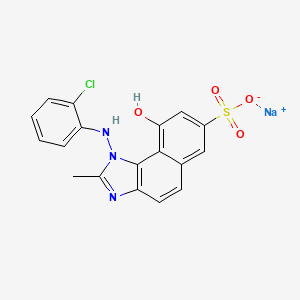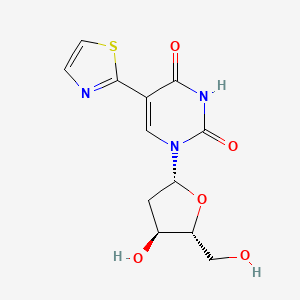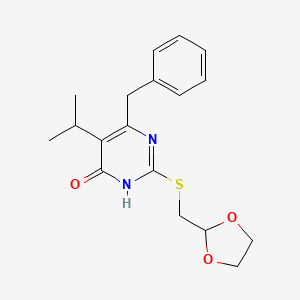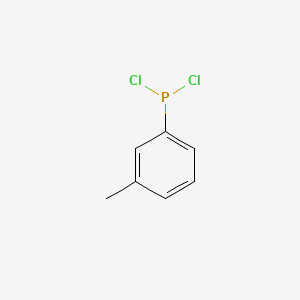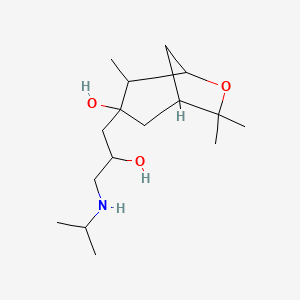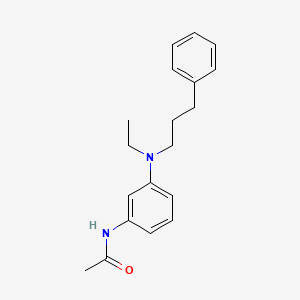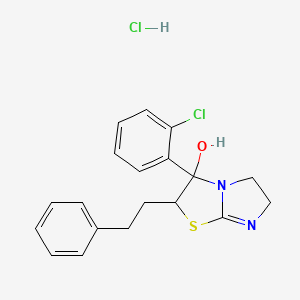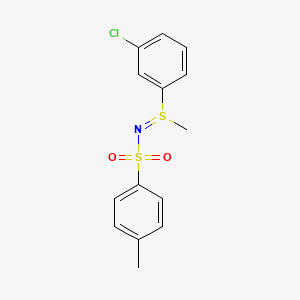
1,2-Cyclopropanediamine, N,N'-dibenzylidene-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- is an organic compound with the molecular formula C₁₇H₁₆N₂. It is characterized by the presence of a cyclopropane ring substituted with two benzylidene groups.
Preparation Methods
The synthesis of 1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- typically involves the reaction of cyclopropanediamine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anticancer properties. Researchers explore its potential as a therapeutic agent.
Medicine: In medicinal chemistry, the compound is studied for its ability to interact with biological targets, such as enzymes and receptors, which may lead to the development of new drugs.
Mechanism of Action
The mechanism of action of 1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparison with Similar Compounds
1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- can be compared with similar compounds such as:
1,32,4-Dibenzylidene-d-sorbitol (DBS): Both compounds contain benzylidene groups, but DBS is known for its gelation properties and applications in materials science.
Dibenzylideneacetone (DBA): This compound also features benzylidene groups and is used as a ligand in organometallic chemistry.
The uniqueness of 1,2-Cyclopropanediamine, N,N’-dibenzylidene-, trans- lies in its cyclopropane ring and the specific arrangement of benzylidene groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
733-41-5 |
|---|---|
Molecular Formula |
C17H16N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-[(1R,2R)-2-(benzylideneamino)cyclopropyl]-1-phenylmethanimine |
InChI |
InChI=1S/C17H16N2/c1-3-7-14(8-4-1)12-18-16-11-17(16)19-13-15-9-5-2-6-10-15/h1-10,12-13,16-17H,11H2/t16-,17-/m1/s1 |
InChI Key |
LFVWIENOFUKIAM-IAGOWNOFSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N=CC2=CC=CC=C2)N=CC3=CC=CC=C3 |
Canonical SMILES |
C1C(C1N=CC2=CC=CC=C2)N=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


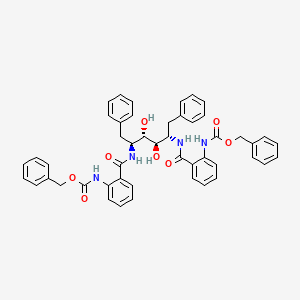
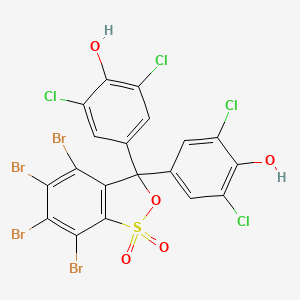
![(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone](/img/structure/B12693819.png)
